N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group, a pyridin-2-yl ring, and a sulfanyl-acetamide moiety linked to a 4-bromophenyl group. Its structure is characterized by:
- 1,2,4-triazole ring: A nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry.
- 4-Methyl substituent: Introduces steric and electronic effects that influence receptor interactions.
- Pyridin-2-yl group: Enhances solubility and participates in hydrogen bonding via its nitrogen atom.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)24-10-14(23)19-12-7-5-11(17)6-8-12/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOGOVZMNSESKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a triazole ring and a sulfanyl group. Its structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H20BrN5O2S |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
| InChI | InChI=1S/C23H20BrN5O2S |
| InChIKey | YTDUMJIXXOZBLS-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic potential in treating infections caused by resistant strains .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression. For example, compounds with similar structures have been reported to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis. The effectiveness of these compounds in preclinical models indicates that they may serve as candidates for cancer therapy .
The biological activities of this compound are believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Cell Cycle Arrest : Certain triazole derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies
Several studies have evaluated the biological activity of related triazole compounds:
- Antibacterial Activity : A study assessed the antibacterial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Anticancer Studies : Another investigation focused on the anticancer efficacy of triazole-based compounds in human cancer cell lines. Compounds similar to this compound showed significant cytotoxicity against several cancer types .
Scientific Research Applications
Applications
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several promising applications:
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal agents.
Anticancer Potential
Triazole derivatives are being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with specific biological targets. These studies help elucidate its mechanism of action and guide further optimization for enhanced efficacy.
Case Studies
Several case studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. |
| Study 2 | Showed cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Study 3 | Molecular docking revealed strong binding affinities to targets involved in cancer progression, suggesting potential as a lead compound for drug development. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several triazole-based acetamides, differing primarily in substituents on the triazole ring, pyridine/pyridinyl positions, and aryl groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Triazole Substituents: Methyl/ethyl groups at the 4-position modulate lipophilicity. Ethyl derivatives (e.g., VUAA-1) exhibit enhanced membrane permeability but reduced solubility compared to methyl analogs . Aryl Groups: Electron-withdrawing substituents (e.g., bromo, chloro) on the phenyl ring improve antimicrobial and anti-inflammatory activities. For example, KA3 (4-chlorophenyl) showed MIC values of 12.5 µg/mL against S. aureus, outperforming methoxy-substituted analogs .
Biological Activity Trends: Antimicrobial Activity: The target compound’s 4-bromophenyl group may enhance activity against Gram-positive bacteria, similar to KA3 . Anti-Exudative Effects: Triazole-acetamides with furan-2-yl substituents (e.g., derivatives in ) demonstrated 60–75% inhibition of edema in rat models, suggesting the target compound’s bromophenyl group could further optimize this activity .
Synthetic and Physical Properties :
- Melting Points : Methyl-substituted triazoles (e.g., Target) typically exhibit higher melting points (e.g., 174–184°C in ) compared to ethyl analogs due to tighter crystal packing.
- Solubility : Pyridin-2-yl derivatives generally show better aqueous solubility than pyridin-4-yl analogs, as seen in compounds from and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
